

Structural Analysis & Characterization: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

CAS No.: 1850879-66-1

Cat. No.: B1413203

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Executive Summary & Chemical Identity

5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS Registry Number: Dependent on salt form, typically derived from 86208-66-4 generic class) represents a critical high-nitrogen scaffold. It functions as a versatile intermediate in the synthesis of fused heterocycles (e.g., triazolotriazoles) for high-energy density materials (HEDMs) and as a pharmacophore linker in kinase inhibitors.

The structural integrity of this molecule hinges on the regiochemistry of the methyl group (N1 vs. N2 vs. N4) and the tautomeric state of the hydrazine moiety. This guide provides a self-validating analytical workflow to confirm these parameters.

Chemical Profile

Property	Specification
IUPAC Name	5-hydrazinyl-1-methyl-1H-1,2,4-triazole
Formula	C
	H
	N
Molecular Weight	113.12 g/mol
Key Functional Groups	1,2,4-Triazole ring, N-Methyl (N1), Hydrazine (C5)
Primary Challenge	Distinguishing N1/N2 isomers and confirming hydrazine purity (vs. azo/hydrazo oxidation products).[1][2]

Synthesis & Purification Strategy

To ensure a valid structural analysis, the analyte must be synthesized via a pathway that minimizes regio-isomeric ambiguity. The Nucleophilic Aromatic Substitution (S

Ar) of a halogenated precursor is the preferred route over ring closure methods, which often yield isomeric mixtures.

Validated Synthesis Protocol

Precursor: 5-chloro-1-methyl-1H-1,2,4-triazole. Reagent: Hydrazine Hydrate (80% or 100%).

Mechanism: The electron-deficient triazole ring, further activated by the N1-methyl group, facilitates the displacement of the C5-chlorine by the hydrazine nucleophile.

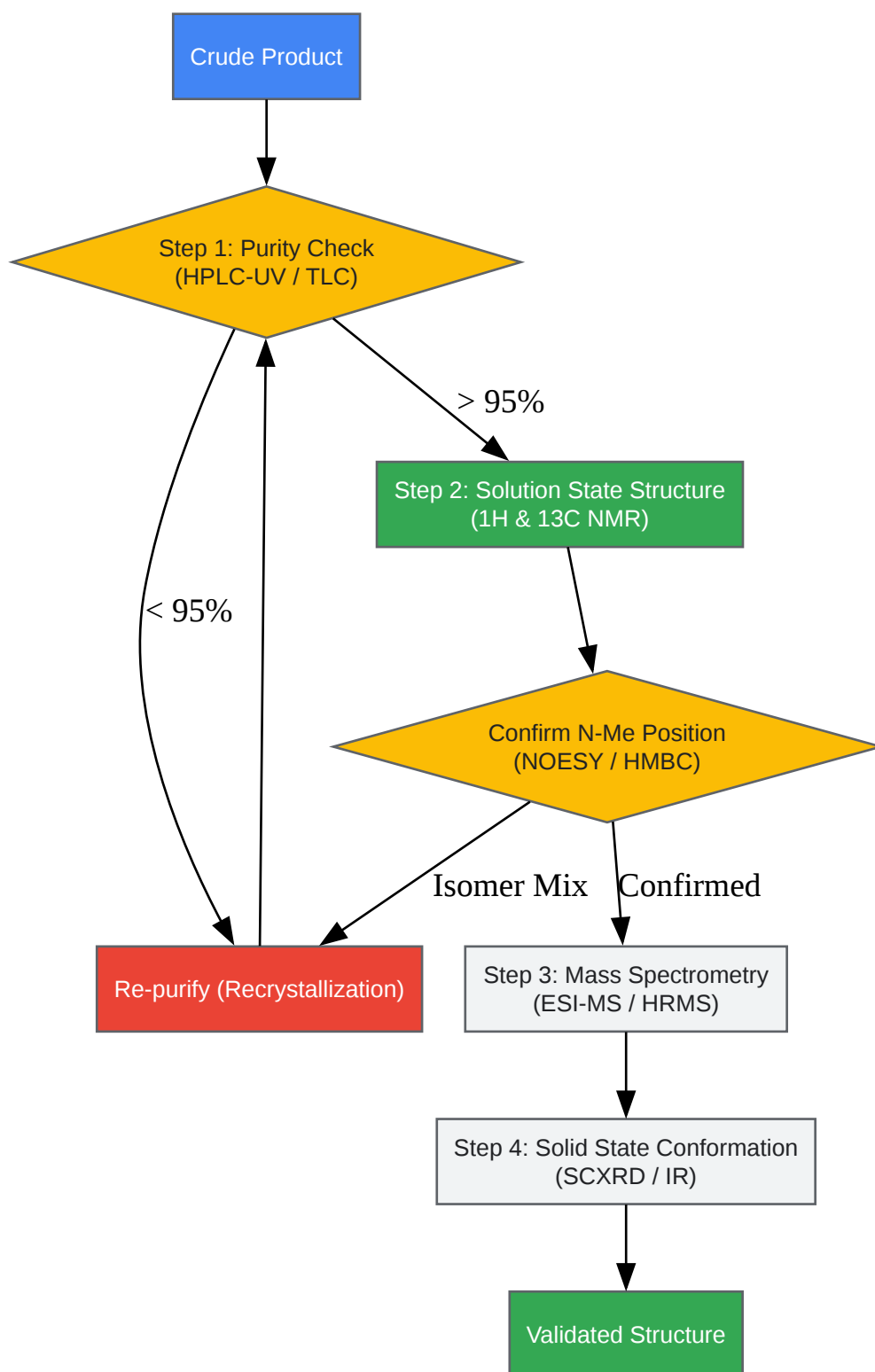
Step-by-Step Methodology

- Reaction: Dissolve 5-chloro-1-methyl-1H-1,2,4-triazole (1.0 eq) in absolute ethanol. Add Hydrazine Hydrate (3.0 eq) dropwise to prevent dimerization (formation of 5,5'-bis-triazole).
- Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Eluent: DCM/MeOH 9:1).

- Isolation: Concentrate under reduced pressure. The excess hydrazine acts as a solvent and must be removed completely to prevent interference in NMR.
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
 - Why this solvent? Water removes residual hydrazine salts; Ethanol ensures crystallization of the organic product.

Structural Analysis Workflow

The following decision tree outlines the logical progression for validating the structure.



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Figure 1: Analytical workflow for structural validation. Note the critical checkpoint at Regio-Check to distinguish N1 vs N2 methylation.

Spectroscopic Characterization

This section details the expected spectral signatures and the causality behind them.

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the N-methylation site and the presence of the hydrazine moiety.

Solvent Choice: DMSO-d

is required.

- Reasoning: Chloroform-d often fails to solubilize polar hydrazines, and rapid proton exchange in Methanol-d

will obscure the critical hydrazine NH protons.

Predicted

H NMR Data (DMSO-d

, 400 MHz)

Proton Environment	Chemical Shift ()	Multiplicity	Integration	Structural Insight
N-CH	3.60 – 3.80 ppm	Singlet	3H	Diagnostic for N1-methylation. N2-Me typically shifts upfield; N4-Me shifts downfield.
Triazole C3-H	7.60 – 7.80 ppm	Singlet	1H	The sole aromatic proton. Lack of splitting confirms 1,2,4-substitution pattern.
-NH-NH	4.00 – 5.50 ppm	Broad Singlet	3H	Exchangeable with D O. Broadening indicates quadrupole relaxation from adjacent nitrogens.

C NMR Data (DMSO-d

, 100 MHz)

- N-CH
: ~35.0 ppm.
- C3 (Ring CH): ~145.0 ppm (Characteristic of triazole CH).
- C5 (C-NHNH

): ~158.0 ppm (Deshielded due to electronegative hydrazine attachment).

B. Mass Spectrometry (MS)

- Method: ESI+ (Electrospray Ionization).
- Expected m/z: 114.1 [M+H]
.
- Fragmentation Pattern:
 - Loss of hydrazine (N
H
, -31 Da) is a common primary fragmentation pathway.
 - Ring cleavage of the triazole is observed at higher collision energies.

C. Vibrational Spectroscopy (FT-IR)

IR is used to confirm the hydrazine functional group and assess hydrogen bonding potential.

- (NH) Stretching: Doublet or broad band at 3100–3350 cm
(Primary amine of hydrazine).
- (C=N) Ring: Sharp bands at 1550–1600 cm
.
- Absence of C-Cl: Disappearance of the C-Cl stretch (approx. 700-800 cm
) from the precursor confirms the substitution reaction completion.

Solid-State Analysis (X-Ray Diffraction)

Single Crystal X-Ray Diffraction (SCXRD) is the "Gold Standard" for this molecule to definitively prove the tautomeric form in the solid phase.

Crystallization Protocol[3]

- Solvent System: Slow evaporation from Methanol/Acetonitrile (1:1).
- Conditions: Room temperature, shielded from light (hydrazines can be photosensitive).

Structural Expectations

- Tautomerism: While the hydrazine group (-NH-NH) is the formal structure, the solid state often exhibits extensive hydrogen bonding.
- Planarity: The triazole ring should be planar. The N-N bond of the hydrazine typically rotates out of plane to minimize lone-pair repulsion, unless constrained by intermolecular H-bonds.
- Density: High-nitrogen compounds often exhibit high crystal densities (>1.4 g/cm³), relevant for energetic material applications.

Safety & Stability Considerations

- Toxicity: Hydrazine derivatives are potential alkylating agents and should be handled as suspected carcinogens. Use double-gloving and work in a fume hood.
- Stability: The free base is prone to oxidation (air sensitivity) over time, turning yellow/brown.
 - Storage: Store under Argon/Nitrogen at -20°C.
 - Salt Formation: Converting the free base to the Hydrochloride (HCl) or Nitrate salt significantly improves long-term stability and crystallinity for analysis.

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